{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine
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Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features both a pyrazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a dehydrating agent like phosphorus oxychloride.
Coupling: Finally, the pyrazole and morpholine rings are coupled together using a suitable linker, such as a bromoethylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole and morpholine rings.
Reduction: Reduction reactions can occur at the carbon-nitrogen double bonds within the rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyl groups attached to the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the original alkyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used as a ligand in binding studies due to its ability to interact with various biomolecules.
Medicine
In medicinal chemistry, the compound shows potential as a pharmacophore for the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, while the morpholine ring can enhance solubility and bioavailability. The compound can modulate various biochemical pathways, including those involved in inflammation and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(piperidin-4-yl)ethyl]amine
- {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(pyrrolidin-4-yl)ethyl]amine
Uniqueness
Compared to similar compounds, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine offers a unique combination of stability, reactivity, and solubility. The presence of both pyrazole and morpholine rings provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H26N4O |
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Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H26N4O/c1-13(2)12-18-14(3-4-16-18)11-15-5-6-17-7-9-19-10-8-17/h3-4,13,15H,5-12H2,1-2H3 |
InChI Key |
CCZSGGUSMDWFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCCN2CCOCC2 |
Origin of Product |
United States |
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